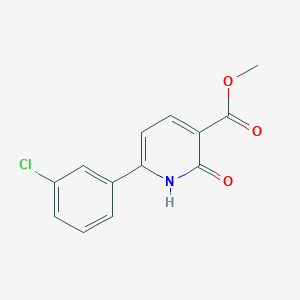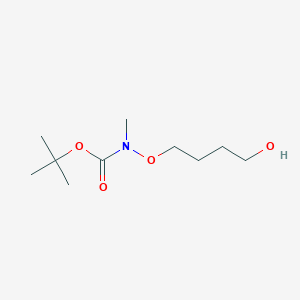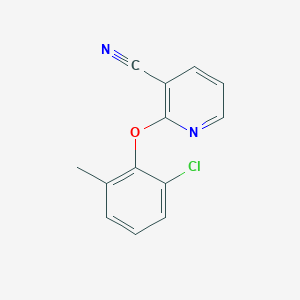![molecular formula C8H10N4O2 B1416469 N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide CAS No. 35418-23-6](/img/structure/B1416469.png)
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide
Descripción general
Descripción
“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a chemical compound with the CAS Number: 35418-23-6 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-hydrazino-2-oxoethyl)nicotinamide .
Molecular Structure Analysis
The InChI code for “N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is 1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Pharmaceutical Development
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide: is a compound that has shown promise in the development of new pharmaceuticals. Its structure is a part of the pyrazolo[3,4-b]pyridine scaffold, which is found in many biologically active small molecules with a wide range of pharmacological properties . For instance, derivatives of this compound have been used to create drugs with vasodilatory properties, such as riociguat and vericiguat , which are used to treat cardiovascular diseases .
Anticancer Research
The pyrazolo[3,4-b]pyridine core, which includes N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide , has been investigated for its anticancer properties. Several studies have shown that derivatives of this compound possess anticancer activity, making it a valuable tool in the search for new cancer treatments .
Antiviral Agents
Research has also indicated that N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide derivatives can have antiviral activity. This makes them potential candidates for the development of new antiviral drugs, which is particularly important in the face of emerging viral diseases .
Neurological Disorder Treatments
Compounds containing the pyrazolo[3,4-b]pyridine motif, such as N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide , have been explored for their potential use in treating neurological disorders. This includes research into treatments for multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease .
Agricultural Applications
In agriculture, N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide analogs have been developed to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum . These analogs have shown effectiveness in enhancing disease resistance in tomato plants, promoting vegetative and reproductive growth, and reducing infection rates and disease progression .
Synthetic Methodologies
The compound’s structure lends itself to various synthetic methodologies, including palladium-catalyzed aminocarbonylation. This process is significant for the functionalization of heterocyclic moieties and the development of a range of diversely substituted derivatives .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLBTYUTXYLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
![(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)


![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)


![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
